![molecular formula C7H10N4O2S B1320812 Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate CAS No. 774565-99-0](/img/structure/B1320812.png)
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate
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Overview
Description
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a biochemical used for proteomics research . It has a molecular formula of C7H10N4O2S and a molecular weight of 214.24 .
Synthesis Analysis
1,3,5-Triazine derivatives can be prepared from cyanuric chloride . The chloride ions in cyanuric chloride can be replaced with various groups to give several variants of 1,3,5-triazine derivatives . These compounds can be prepared by conventional methods or by using microwave irradiation . Using microwave irradiation can give the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is represented by the formula C7H10N4O2S .Chemical Reactions Analysis
The synthesis of 1,3,5-triazine derivatives involves the replacement of chloride ions in cyanuric chloride with various groups . This process can be achieved through sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .Physical And Chemical Properties Analysis
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate has a molecular weight of 214.24 . Further physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Antimicrobial Activity
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate: may have potential applications in antimicrobial treatments. Similar compounds have been evaluated for their activity against various bacteria and fungi, indicating a possible use in developing new antimicrobial agents .
Synthesis of Triazine Derivatives
This compound could be used as a precursor in the synthesis of various triazine derivatives. These derivatives can have diverse applications ranging from pharmaceuticals to agricultural chemicals .
Polymer Synthesis
Triazine-based polymers have been synthesized for various applications. The compound could serve as a building block for creating new polymers with specific properties like thermal stability or unique electronic characteristics .
Mechanism of Action
Target of Action
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate is a biochemical used in proteomics research albicans representing fungi .
Mode of Action
It’s known that the compound is used in proteomics research , which suggests it may interact with proteins or enzymes to exert its effects.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it interacts with one or more protein pathways.
Result of Action
Similar compounds have shown antimicrobial activity against certain bacteria and fungi .
properties
IUPAC Name |
ethyl 2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-2-13-5(12)3-14-7-10-4-9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQJXFZTZOIWNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001234317 |
Source
|
Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
CAS RN |
774565-99-0 |
Source
|
Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774565-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[(4-amino-1,3,5-triazin-2-yl)thio]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001234317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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